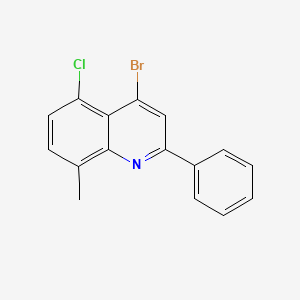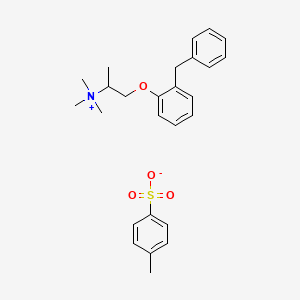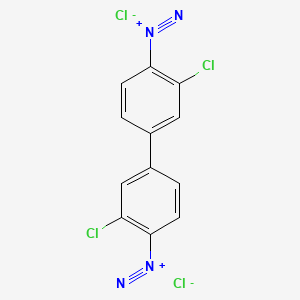
3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is a diazonium salt derived from 3,3’-dichloro-4,4’-diaminobiphenyl. This compound is known for its applications in organic synthesis, particularly in the preparation of azo dyes and pigments. The presence of diazonium groups makes it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’-dichloro-4,4’-diaminobiphenyl. The process can be summarized as follows:
Starting Material: 3,3’-dichloro-4,4’-diaminobiphenyl.
Diazotization: The diamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which is sensitive to temperature and pH.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride undergoes several types of reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.
Substitution Reactions: Conducted in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Major Products
Azo Dyes: Formed by coupling with phenols or aromatic amines.
Substituted Biphenyls: Formed by substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dichloro-4,4’-diaminobiphenyl: The precursor to the diazonium salt.
4,4’-Diaminodiphenylmethane: Another diamine used in similar applications.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in polymer production.
Uniqueness
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is unique due to the presence of both diazonium and chloro groups, which enhance its reactivity and versatility in synthetic applications. The chloro groups also influence the electronic properties of the compound, making it distinct from other diazonium salts.
Propiedades
Número CAS |
49744-39-0 |
|---|---|
Fórmula molecular |
C12H6Cl4N4 |
Peso molecular |
348.0 g/mol |
Nombre IUPAC |
2-chloro-4-(3-chloro-4-diazoniophenyl)benzenediazonium;dichloride |
InChI |
InChI=1S/C12H6Cl2N4.2ClH/c13-9-5-7(1-3-11(9)17-15)8-2-4-12(18-16)10(14)6-8;;/h1-6H;2*1H/q+2;;/p-2 |
Clave InChI |
PMBWKJDBKHIXQH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+]#N)Cl)Cl)[N+]#N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


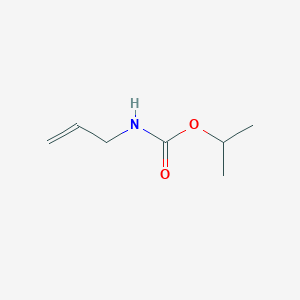
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
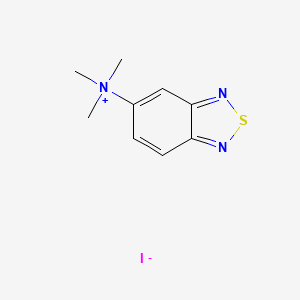
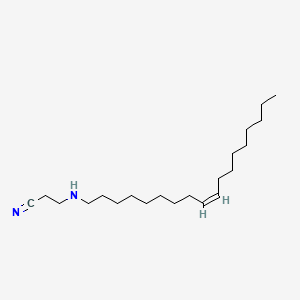
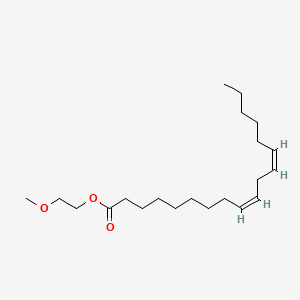


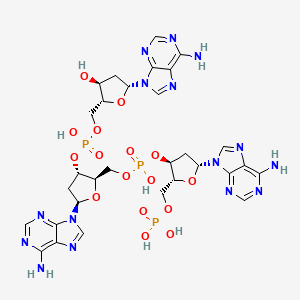
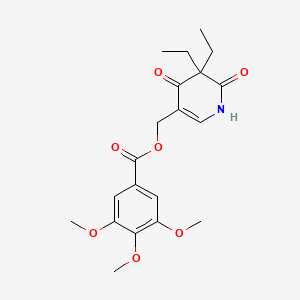
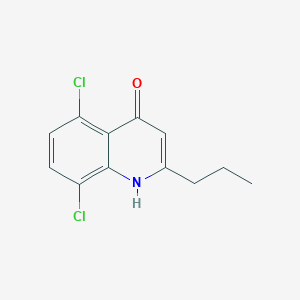
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
